

(Z)-11-Hexadecenoic acid physical and chemical properties

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Compound of Interest

Compound Name: (Z)-11-Hexadecenoic acid

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An In-depth Technical Guide on (Z)-11-Hexadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(Z)-11-Hexadecenoic acid**, a monounsaturated fatty acid of significant interest in various scientific domains. This document summarizes its key identifiers, physicochemical characteristics, and biological relevance, presenting data in a structured format for ease of reference and comparison.

Compound Identification

(Z)-11-Hexadecenoic acid is systematically known as (Z)-hexadec-11-enoic acid.^[1] It is also commonly referred to by several synonyms. The compound's unique identity is defined by its CAS Registry Number, molecular formula, and molecular weight.

| Identifier | Value |
|---------------------|---|
| IUPAC Name | (Z)-hexadec-11-enoic acid[1] |
| Synonyms | cis-11-Hexadecenoic acid, (11Z)-11-Hexadecenoic acid, cis-Palmitvaccenic acid[2][3] |
| CAS Registry Number | 2416-20-8[4] |
| Molecular Formula | C ₁₆ H ₃₀ O ₂ [2][4] |
| Molecular Weight | 254.41 g/mol [1][2] |
| InChI Key | JGMYDQCXGIMHLL-WAYWQWQTSA-N[2][4] |

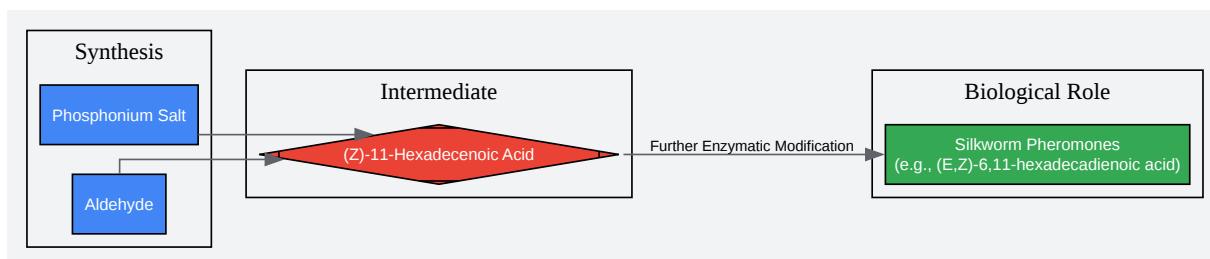
Physicochemical Properties

The physical and chemical properties of **(Z)-11-Hexadecenoic acid** are crucial for its handling, application in experimental settings, and understanding its behavior in biological systems. The compound is a liquid at room temperature and is soluble in organic solvents like chloroform, ethanol, and hexane.[2][5]

| Property | Value |
|--|--|
| Physical State | Liquid[2] |
| Boiling Point | 368.90 °C (estimated at 760.00 mm Hg)[6] |
| Flash Point | 510.00 °F (265.80 °C) (estimated)[6] |
| Water Solubility | 0.1334 mg/L at 25 °C (estimated)[6] |
| Octanol/Water Partition Coefficient (logP) | 6.640 (estimated)[6] |
| Purity | >98% (as commercially available)[2] |
| Storage | Freezer[2] |

Biological Significance and Pathways

(Z)-11-Hexadecenoic acid is a naturally occurring fatty acid found in various organisms.^[6] It serves as a key intermediate in the biosynthesis of certain insect pheromones.^{[1][7]} For instance, in the silkworm, it is a precursor molecule that undergoes further enzymatic modifications to produce components of the sex pheromone blend.^[7] The $\Delta 11$ -desaturase enzyme is responsible for creating the characteristic double bond at the 11th position of the fatty acid chain from palmitic acid.^[8]



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Caption: Synthesis and biological role of **(Z)-11-Hexadecenoic acid**.

Experimental Protocols & Analysis

Synthesis

A common method for the synthesis of **(Z)-11-Hexadecenoic acid** involves the Wittig reaction.^[9] This chemical reaction utilizes a phosphonium salt and an aldehyde to form the characteristic Z-alkene double bond.^[9] While specific protocols can vary, the general steps include the preparation of the phosphonium salt followed by the Wittig reaction to yield the target fatty acid.^[9]

Analysis

The primary analytical technique for the identification and quantification of **(Z)-11-Hexadecenoic acid** and its derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).^{[4][10]}

- Sample Preparation: The carboxylic acid is often derivatized, for example, by converting it to its methyl ester, **(Z)-11-Hexadecenoic acid**, methyl ester (CAS 822-05-9), to improve its volatility for GC analysis.[11][12]
- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph. The retention time of the compound on a non-polar column helps in its identification.[12] The eluent is then passed into a mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule, confirming its structure.[10] For instance, analysis of the dimethyl disulfide (DMDS) derivative of the methyl ester can confirm the position of the double bond.[8]

Spectral Information

Spectral data is essential for the structural elucidation of **(Z)-11-Hexadecenoic acid**.

- Mass Spectrometry (Electron Ionization): Mass spectra for **(Z)-11-Hexadecenoic acid** are available in databases such as the NIST WebBook.[4][10] This data reveals the molecular weight and fragmentation patterns characteristic of the molecule.
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While detailed experimental spectra for **(Z)-11-Hexadecenoic acid** were not found in the initial search, general spectral data for hexadecenoic acids are available and can serve as a reference.[13]

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